![molecular formula C11H23N3 B14322987 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine CAS No. 100535-85-1](/img/structure/B14322987.png)
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine is a heterocyclic organic compound that features both piperazine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route starts with the protection of L-proline, followed by reduction to a chiral amino alcohol. Subsequent steps include Swern oxidation, Wittig reaction, and decarboxylative condensation . Industrial production methods often utilize similar synthetic strategies but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in studies involving neurotransmitter systems due to its structural similarity to certain bioactive molecules.
Industry: It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism are ongoing, but it is known to influence neurotransmitter systems .
Comparison with Similar Compounds
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine can be compared to other similar compounds, such as:
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100535-85-1 |
|---|---|
Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H23N3/c1-12-6-8-14(9-7-12)10-11-4-3-5-13(11)2/h11H,3-10H2,1-2H3 |
InChI Key |
WVLDFDYSYUGGJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
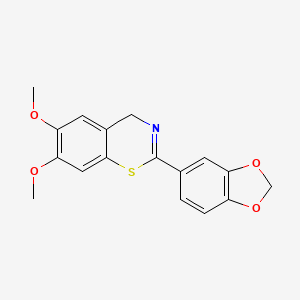
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)

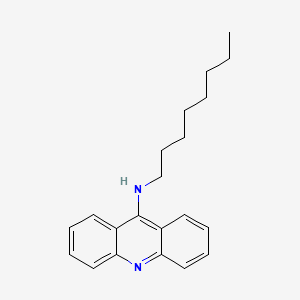
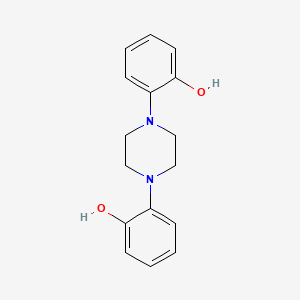

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)


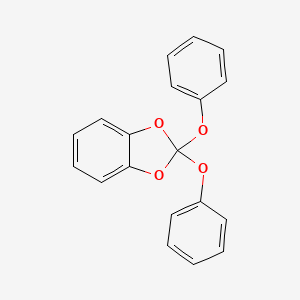
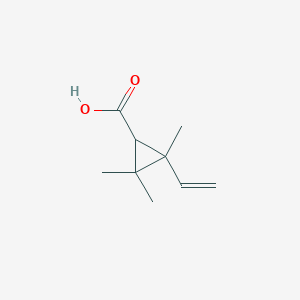
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
